molecular formula C17H20N4O2 B2544629 N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2415554-97-9

N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2544629
CAS No.: 2415554-97-9
M. Wt: 312.373
InChI Key: DAFKHYDSTCXGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methoxybenzoyl group and a pyrimidin-4-amine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-methoxybenzoyl chloride with piperidine to form the intermediate N-(4-methoxybenzoyl)piperidine. This intermediate is then reacted with pyrimidin-4-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The amine group in the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of the benzoyl group may produce 4-methoxybenzyl alcohol.

Scientific Research Applications

N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-23-15-4-2-13(3-5-15)17(22)21-10-7-14(8-11-21)20-16-6-9-18-12-19-16/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFKHYDSTCXGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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